![molecular formula C16H22N4O2 B14320315 5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine CAS No. 110798-54-4](/img/structure/B14320315.png)
5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine is a complex organic compound with a molecular formula of C15H20N4O2 This compound is characterized by the presence of a pyrimidine ring substituted with a dimethoxypropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxy-5-propylbenzaldehyde with guanidine to form the pyrimidine ring. The reaction conditions often require a catalyst such as zinc chloride and are carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N2-Methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine: This compound has a similar pyrimidine structure but with different substituents, leading to distinct chemical and biological properties.
5-(3,5-Dimethoxy-4-methylbenzyl)-5,6-dihydro-2,4-pyrimidinediamine: Another similar compound with variations in the substituent groups, affecting its reactivity and applications.
Uniqueness
The uniqueness of 5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine lies in its specific substituent pattern, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
110798-54-4 |
|---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
5-[(3,4-dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O2/c1-4-5-11-6-10(8-13(21-2)14(11)22-3)7-12-9-19-16(18)20-15(12)17/h6,8-9H,4-5,7H2,1-3H3,(H4,17,18,19,20) |
InChI Key |
VUFHNPMFUHPXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
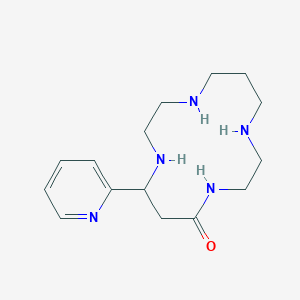
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
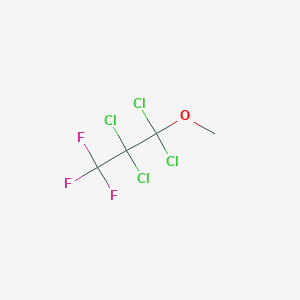

![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

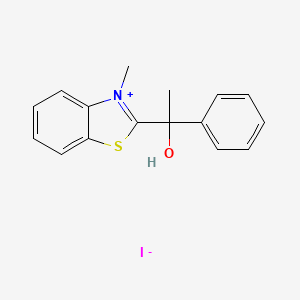
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
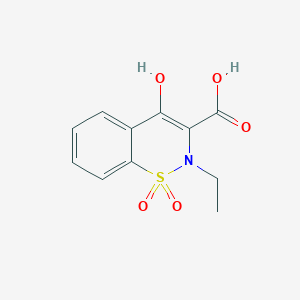
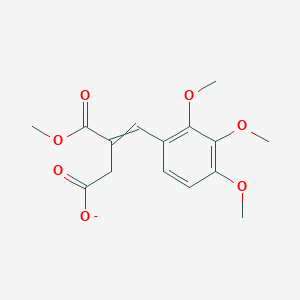
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

